Glaciapyrrole B
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Overview
Description
Glaciapyrrole B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Discovery and Characteristics
Glaciapyrrole B is a pyrrolosesquiterpene discovered from Streptomyces sp., a strain isolated from deep-sea sediment. Along with its isomers, this compound undergoes photoisomerization under UV irradiation to form photoglaciapyrroles, leading to a diversification of the glaciapyrrole family compounds. Interestingly, encapsulated in nanoparticles, glaciapyrrole E and its photoisomer showed significant inhibitory activity against influenza A virus, marking the first report of antiviral effects from glaciapyrrole compounds (Ko et al., 2022).
Synthesis and Configuration
The total synthesis of glaciapyrrol A, a closely related compound, has been achieved starting from geraniol or nerol. This synthesis helped clarify the relative configuration of natural glaciapyrrol A, contributing to a better understanding of the glaciapyrrole family. The synthesis of the unnatural enantiomer of glaciapyrrol A was also achieved, establishing its absolute configuration (Riclea & Dickschat, 2011).
Early Discoveries
The initial discovery of glaciapyrroles, including this compound, was from a Streptomyces sp. isolated from an Alaskan marine sediment. These compounds were found alongside known diketopiperazines, establishing a basis for the further study of glaciapyrroles in scientific research (Macherla et al., 2005).
Properties
Molecular Formula |
C19H27NO3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2Z,4E)-6,7-dihydroxy-3,7,11-trimethyl-1-(1H-pyrrol-2-yl)dodeca-2,4,10-trien-1-one |
InChI |
InChI=1S/C19H27NO3/c1-14(2)7-5-11-19(4,23)18(22)10-9-15(3)13-17(21)16-8-6-12-20-16/h6-10,12-13,18,20,22-23H,5,11H2,1-4H3/b10-9+,15-13- |
InChI Key |
NNWGVLZRUNYIGS-OFPSORBISA-N |
Isomeric SMILES |
CC(=CCCC(C)(C(/C=C/C(=C\C(=O)C1=CC=CN1)/C)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C(C=CC(=CC(=O)C1=CC=CN1)C)O)O)C |
Synonyms |
glaciapyrrole B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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